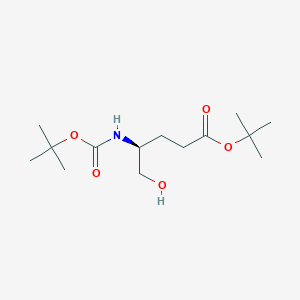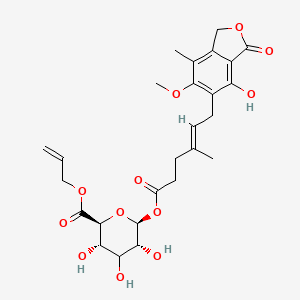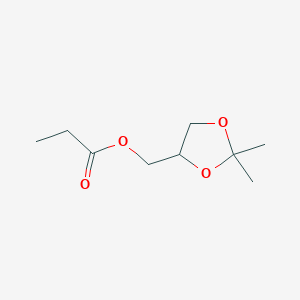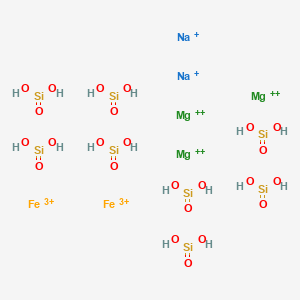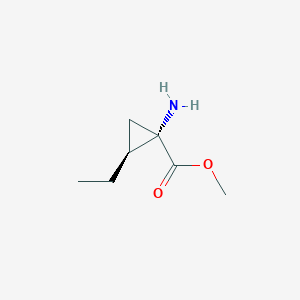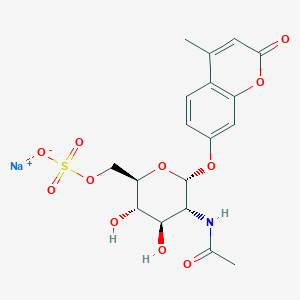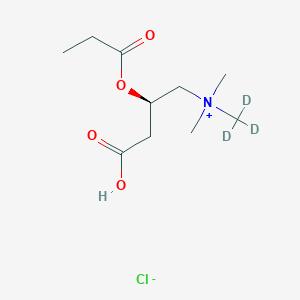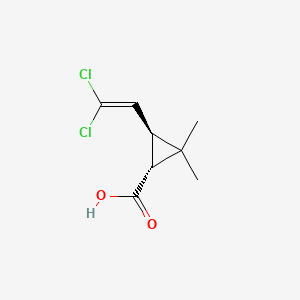
(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
説明
Molecular Structure Analysis The molecular structure is closely linked to its stereochemistry, with specific syntheses leading to labeled compounds for metabolic studies. The preparation of 3-phenoxybenzyl [1R,cis]-3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate and its [1R,trans]-isomer illustrates the importance of molecular structure in understanding chemical behavior and properties (Nakatsuka et al., 1977).
Chemical Reactions and Properties The compound participates in various chemical reactions, illustrating its versatile chemical properties. For instance, its stereochemistry influences its reactivity and interaction with other compounds, as demonstrated in studies on the stereospecific fragmentation of its esters and the synthesis approaches that highlight its reactivity and chemical behavior (Mazunov et al., 1989).
Physical Properties Analysis The physical properties of this compound, such as melting points and solubility, can be inferred from its synthesis and molecular structure. The detailed synthesis processes and the conditions under which the compound is stable or reacts with other chemicals provide insights into its physical characteristics, although specific studies directly addressing its physical properties are less common in the literature.
Chemical Properties Analysis The chemical properties, including reactivity with various reagents and under different conditions, are a focal point of research. The synthesis of stereo-isomers and the exploration of their insecticidal activities, for instance, shed light on the chemical behavior and potential applications of the compound, excluding drug-related uses. These studies contribute to a comprehensive understanding of the compound’s chemical properties (Hen, 1987).
科学的研究の応用
Stereochemical Synthesis for Pesticide Development : A study by Kondo et al. (1980) describes the stereochemical aspects in the synthesis of dichlorovinyl dimethylcyclopropanecarboxylic acids. They developed a method to produce stereo-selectively the cis-isomer of the compound, which is significant for the synthesis of certain pesticides (Kondo et al., 1980).
Labelling for Metabolic Studies : Nakatsuka et al. (1977) improved the synthesis of carbon-14 labelled phenoxybenzyl esters of this compound for metabolic studies. This process aids in understanding the metabolic pathways and effects of these compounds (Nakatsuka et al., 1977).
Environmental and Health Monitoring : Wielgomas and Piskunowicz (2013) conducted a study to monitor exposure to synthetic pyrethroids, including metabolites of (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, in urban and rural populations. Their findings are crucial for assessing environmental and health impacts of these compounds (Wielgomas & Piskunowicz, 2013).
Mass Spectral Studies for Permethrin : Wong et al. (1983) explored the mass spectral studies of permethrin metabolites, including this compound. Their research contributes to the understanding of the chemical behavior and potential environmental effects of permethrin and its metabolites (Wong et al., 1983).
Monitoring of Pyrethroid Metabolites in Humans : Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids, including this compound, in human urine. This method is important for monitoring human exposure to these pesticides (Arrebola et al., 1999).
特性
IUPAC Name |
(1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLSUSAKZVFOA-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052717 | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
CAS RN |
55701-03-6, 55701-07-0 | |
| Record name | (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55701-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Permethemic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





